molecular formula C16H15N B188660 4,4-diphenylbutanenitrile CAS No. 22156-48-5

4,4-diphenylbutanenitrile

Cat. No.: B188660
CAS No.: 22156-48-5
M. Wt: 221.3 g/mol
InChI Key: JYHNHWMZIXPAEL-UHFFFAOYSA-N
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Description

4,4-Diphenylbutanenitrile (C₁₆H₁₃N) is an aromatic nitrile compound characterized by a butanenitrile backbone with two phenyl groups attached to the central carbon atom (C-4). The nitrile group (-C≡N) imparts significant electron-withdrawing effects, influencing its reactivity in organic transformations such as nucleophilic additions, cyclizations, or polymerizations.

Properties

CAS No.

22156-48-5

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

IUPAC Name

4,4-diphenylbutanenitrile

InChI

InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2

InChI Key

JYHNHWMZIXPAEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2

Other CAS No.

22156-48-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenylbutanenitrile typically involves the reaction of diphenylacetonitrile with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4,4-diphenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-diphenylbutanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-diphenylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The nitrile group in all three compounds enhances electrophilicity, but substituents modulate reactivity.
  • Steric Hindrance : The dichlorophenylsilyl group in 4-[dichloro(phenyl)silyl]butanenitrile increases molecular bulk and reactivity toward hydrolysis, unlike the phenyl groups in this compound .

4-(Cyclohex-2-en-1-yl)-4,4-diphenylbutanenitrile

  • Reactivity: Demonstrated in photochemical benzylation of allylic C-H bonds under organocatalytic conditions. The cyclohexenyl moiety facilitates regioselective transformations, a feature absent in this compound due to its simpler structure .
  • Applications: Potential use in synthesizing complex organic molecules, leveraging its dual phenyl and cyclohexenyl groups for steric and electronic modulation.

4-[Dichloro(phenyl)silyl]butanenitrile

  • Reactivity : The silyl chloride group renders it highly reactive toward nucleophiles (e.g., water, alcohols), necessitating stringent handling protocols (e.g., oxygen therapy if inhaled) .

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

  • Reactivity : The electron-deficient aromatic ring (due to nitro groups) enhances electrophilicity, enabling applications in enzyme inhibition or drug design (). This contrasts with this compound, where electron-withdrawing effects are localized to the nitrile group.

Research Findings and Gaps

  • Photochemical Applications: The cyclohexenyl derivative’s success in organocatalysis suggests this compound could be explored in similar reactions, though its lack of conjugated double bonds may limit photoactivity .
  • Safety Profile : Unlike the silyl analog, this compound is likely safer due to the absence of hydrolyzable Si-Cl bonds, but empirical toxicity data are lacking .

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